molecular formula C9H11N3OS B1431858 3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine CAS No. 1500174-24-2

3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B1431858
CAS No.: 1500174-24-2
M. Wt: 209.27 g/mol
InChI Key: BFIQIVJASLVJQE-UHFFFAOYSA-N
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Description

3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a compound with a molecular weight of 195.24 . It is an oil at room temperature . The IUPAC name for this compound is 3-(4-methoxythiophen-2-yl)-1H-pyrazol-5-amine .


Molecular Structure Analysis

The molecular structure of this compound is influenced by the methoxyl substitution position . Minor changes in the substitution position can greatly influence the optoelectronic properties and molecular packing of the isomers .


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 195.24 .

Biochemical Analysis

Biochemical Properties

3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to acetylcholinesterase results in enzyme inhibition, which affects cholinergic signaling . Additionally, this compound can modulate the activity of transcription factors, leading to altered gene expression profiles that impact cellular functions such as proliferation, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have distinct biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and modulate cellular signaling pathways over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels by modulating the activity of key metabolic enzymes . For example, it has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in specific tissues, depending on its affinity for transporters and binding proteins . The localization and accumulation of this compound can significantly impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-(4-methoxythiophen-2-yl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-12-9(10)4-7(11-12)8-3-6(13-2)5-14-8/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIQIVJASLVJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CS2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
Reactant of Route 3
3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
Reactant of Route 4
3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
Reactant of Route 5
3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
Reactant of Route 6
3-(4-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine

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